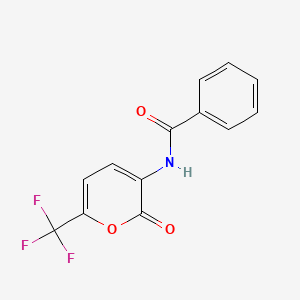

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

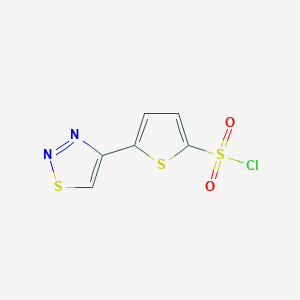

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a pyran derivative that has a trifluoromethyl group attached to it, which makes it a unique compound with distinct properties. In

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition and Antitumor Activity

One of the most active benzamide derivatives, MS-27-275, has been examined for its biological properties and antitumor efficacy. MS-27-275, which shares structural similarities with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, inhibited partially purified human histone deacetylase (HDA) and caused hyperacetylation of nuclear histones in various tumor cell lines. It induced the expression of p21(WAF1/CIP1) and gelsolin, leading to changes in the cell cycle distribution, particularly a decrease in S-phase cells and an increase in G1-phase cells. In vivo, MS-27-275 administered orally strongly inhibited the growth of several tumor lines implanted in nude mice, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Antibacterial Agents

Benzamide derivatives have also been investigated for their antibacterial properties. Novel analogs of benzamide were designed, synthesized, and evaluated for their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds displayed promising antibacterial activity at non-cytotoxic concentrations, highlighting the potential of benzamide derivatives in antibacterial therapy (Palkar et al., 2017).

Synthesis and Chemical Properties

This compound derivatives have been a focus for chemical synthesis and property exploration. For instance, benzamide derivatives were synthesized through catalyst-free methods, illustrating the chemical versatility and potential for creating novel compounds with specific properties for further research applications (Liu et al., 2014).

Fluorescence and Photophysical Properties

Studies have also explored the synthesis of benzamide derivatives to develop novel blue fluorophores. These compounds exhibit intense luminescence properties, making them suitable for biological and organic material applications. This research opens pathways for the use of this compound derivatives in bioimaging and molecular probes (Yamaji et al., 2017).

Propiedades

IUPAC Name |

N-[2-oxo-6-(trifluoromethyl)pyran-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)10-7-6-9(12(19)20-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMPADHKHYVVBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B2969345.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide](/img/structure/B2969349.png)

![3-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2969350.png)

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/no-structure.png)

![Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2969354.png)

![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2969360.png)